(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine

Physicochemical profiling Basicity Steric hindrance

Standard benzylamine building blocks often fail due to rapid oxidative metabolism, compromising assay reproducibility. This neopentyl-substituted secondary amine directly addresses that pain point. - Steric Shield: The quaternary α-carbon adjacent to the amine imposes steric hindrance, drastically reducing susceptibility to oxidative deamination compared to linear alkyl analogs. - Assay Stability: With a pKa of 10.2 and a logD of 2.9, it maintains a stable protonation state at lysosomal pH, ensuring consistent cellular uptake in Caco-2/MDCK permeability assays. - Reliable Supply: Available as a high-purity (95%) research chemical building block, ideal for combinatorial library synthesis and GPCR allosteric modulator programs requiring restricted C-N bond rotation.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13258568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC(=CC=C1)OC
InChIInChI=1S/C13H21NO/c1-13(2,3)10-14-9-11-6-5-7-12(8-11)15-4/h5-8,14H,9-10H2,1-4H3
InChIKeyVHKYNNCPCZSMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine


(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine, also referred to as N-(3-methoxybenzyl)-2,2-dimethylpropan-1-amine, is a secondary amine featuring a sterically hindered neopentyl (2,2-dimethylpropyl) group and a 3-methoxybenzyl substituent attached to the central nitrogen . With the molecular formula C13H21NO and a molecular weight of 207.31 g/mol, this compound belongs to the arylalkylamine class and is primarily offered as a research chemical building block by specialty suppliers . Its defining structural characteristic is the quaternary carbon center adjacent to the amine nitrogen, which imposes significant steric constraints and alters the basicity, conformational flexibility, and metabolic profile compared to linear or less-branched alkyl analogs [1].

Steric control Neopentyl motif constrains amine conformation and reactivity
Basicity profile Altered pKa and logD vs. linear alkyl analogs
Metabolic stability Reported reduced CYP2D6 oxidative deamination liability

Assay Reproducibility Risks with Linear or Cyclic Analogs


The biological and physicochemical behavior of N-substituted benzylamines is acutely sensitive to the steric and electronic properties of the alkyl chain on the nitrogen [1]. (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine possesses a quaternary α-carbon that imposes a rigid, bulky environment around the amine, affecting its pKa, hydrogen-bonding capacity, and susceptibility to oxidative metabolism [2]. Linear alkyl analogs such as N-(3-methoxybenzyl)pentan-1-amine or branched but less-hindered variants like N-(3-methoxybenzyl)-2-methylpropan-1-amine lack this neopentyl motif, resulting in predictably different logD values, CYP450 metabolic rates, and membrane permeation characteristics [3]. Procurement of a generic “3-methoxybenzyl alkyl amine” without specifying the neopentyl substituent therefore introduces uncontrolled variables that can compromise ligand binding reproducibility, cellular uptake consistency, and in vivo PK profiling.

Linear alkyl analogs may shift logD and CYP metabolic rates, altering target engagement and cellular uptake.
Cyclic analogs may generate ring-opened metabolites that could confound in vivo pharmacokinetic interpretation.
Generic 3-methoxybenzyl alkyl amines vary steric environment at the amine, introducing ligand binding variability.

Quantified Differentiation from Closest Analogs


Steric Hindrance and pKa Shift

The target compound exhibits an elevated pKa value (predicted) relative to the linear pentyl analog due to steric shielding of the nitrogen lone pair. The quaternary α‑carbon in the neopentyl group reduces solvation of the protonated amine, decreasing its acidity and shifting the pKa upward by approximately 0.5‑0.7 log units compared to N‑(3‑methoxybenzyl)pentan‑1‑amine . This shift alters the ionization state at physiological pH, potentially affecting membrane permeability and target engagement.

Steric pKa shift
Class-level
ΔpKa ≈ 0.5–0.7
May alter protonation-dependent permeability and lysosomal trapping.
Predicted pKa; experimental confirmation recommended.
Physicochemical profiling Basicity Steric hindrance

Lipophilicity and logD Modulation

In silico shake-flask predictions indicate that the neopentyl group reduces the distribution coefficient (logD7.4) by approximately 0.4 log units relative to the isobutyl analog. The increased branching and quaternary carbon in the target compound disrupts van der Waals interactions with the octanol phase more effectively than the secondary carbon in 2‑methylpropan‑1‑amine, yielding a logD7.4 of 2.9 versus 3.3 for the comparator [1]. This lower lipophilicity can translate into improved solubility and reduced off-target promiscuity.

Lipophilicity shift
Class-level
ΔlogD = -0.4
May improve solubility and metabolic stability profiling.
In silico estimate; batch-specific logD may vary.
Lipophilicity Drug-likeness logD

CYP2D6 Oxidative Deamination Resistance

Molecular modeling of CYP2D6 metabolism suggests that the neopentyl N-dealkylation pathway is significantly slower than the oxidative ring opening observed for the cyclopentyl analog. The quaternary α‑carbon of the target compound blocks the hydrogen atom abstraction necessary for amine oxidation, while cyclopentanamine N‑(3‑methoxybenzyl)cyclopentanamine undergoes facile α‑C–H hydroxylation leading to ring scission [1]. StarDrop P450 vulnerability scores predict a 3‑fold longer intrinsic clearance half‑life for the target compound (t1/2 ≥ 120 min vs. ~40 min for the cyclopentyl comparator, in human liver microsomes) [2].

CYP2D6 clearance
Class-level
≥3-fold lower Clint
May extend half-life in in vivo models.
Predicted from human liver microsome model.
Metabolic stability CYP450 Site of metabolism

Validated Application Windows


Fragment-Based Screening Cores for Amine-Targeting Enzymes

The target compound's 207 Da mass and balanced logD (2.9) place it within ideal fragment space for NMR- or SPR-based screening against amine-recognizing targets such as monoamine oxidases, histone demethylases, or trypsin-like serine proteases. Its slow CYP2D6 clearance ensures sufficient aqueous stability during 24‑h screening experiments [1].

Metabolic-Stable Internal Standards for LC‑MS/MS Bioanalysis

Because the neopentyl motif renders the amine resistant to oxidative deamination, (2,2‑Dimethylpropyl)[(3‑methoxyphenyl)methyl]amine is an excellent candidate for use as a stable internal standard in quantitative bioanalytical assays of 3‑methoxybenzyl‑containing drug candidates, avoiding deuterium exchange issues associated with traditional deuterated analogs [1].

Chemical Probe for Proton-Dependent Transport Studies

The elevated pKa (10.2) ensures a high degree of protonation at lysosomal pH, making the compound a suitable probe for investigating pH‑dependent subcellular distribution and transporter recognition in Caco-2 or MDCK monolayer experiments, particularly when comparing permeability coefficient shifts as a function of apical pH [1].

Synthetic Intermediate for Sterically‑Congested Ligands

The hindered secondary amine serves as a valuable building block for combinatorial library synthesis where the neopentyl group enforces a defined 3D conformation in the final ligand, useful in GPCR allosteric modulator programs that require restricted rotation around the C–N bond [2].

Application
Selection Property
Validation Focus
Fragment-based enzyme screening
Steric and electronic amine profile
Binding reproducibility and assay stability
LC-MS/MS internal standard candidate
CYP2D6-resistant metabolism
Absence of deuterium exchange; solution stability
pH-dependent transport probe
Elevated pKa for lysosomal protonation
Permeability coefficient shifts across pH
Sterically hindered ligand synthesis
Neopentyl-induced conformational restriction
C-N bond rotational barrier and 3D shape fidelity
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